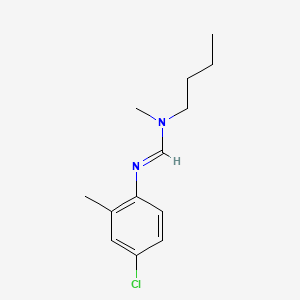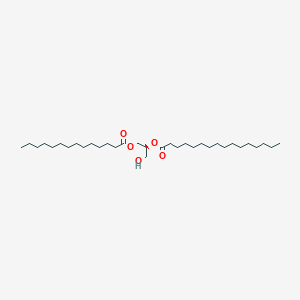
1-Myristoyl-2-palmitoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-myristoyl-2-palmitoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol that has myristoyl and palmitoyl as 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol, a tetradecanoate ester and a diacylglycerol 30:0. It derives from a hexadecanoic acid.
DG(14:0/16:0/0:0)[iso2], also known as DAG(14:0/16:0) or diacylglycerol(14:0/16:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(14:0/16:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(14:0/16:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(14:0/16:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(14:0/16:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(14:0/16:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(14:0/16:0) pathway and phosphatidylcholine biosynthesis PC(14:0/16:0) pathway. DG(14:0/16:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(14:0/16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/16:0/16:0) pathway, de novo triacylglycerol biosynthesis TG(14:0/16:0/22:0) pathway, and de novo triacylglycerol biosynthesis TG(14:0/16:0/18:3(9Z, 12Z, 15Z)) pathway.
Aplicaciones Científicas De Investigación
Lipid Accumulation Inhibition
Research by Ma et al. (2014) explored the inhibitory effects of monogalactosyldiacylglycerols, including variants of 1-Myristoyl-2-palmitoyl-sn-glycerol, on lipid accumulation in adipocytes. This study indicated that certain molecular species have significant impacts on triglyceride and free fatty acid levels, suggesting potential applications in managing lipid-related disorders (Ma et al., 2014).
Crystal Structure Analysis
Sato et al. (2001) conducted a detailed analysis of the crystal structure of a mixed-chain triacylglycerol (TAG), which includes 1,2-dipalmitoyl-3-myristoyl-sn-glycerol. Their findings provide critical insights into the atomic-level structure of these compounds, which is crucial for understanding their functionality in various applications, such as food emulsions (Sato et al., 2001).
Fibrinolytic Activity
Wu et al. (2009) identified compounds from the brown alga Sargassum fulvellum, including a variant of this compound, demonstrating fibrinolytic activity. This discovery suggests potential therapeutic applications in treating blood clot-related conditions (Wu et al., 2009).
Starch-Glycerophosphatidylcholine Complexes
Siswoyo and Morita (2003) explored the physicochemical properties of starch inclusion complexes with mono- and diacyl-sn-glycerophosphatidylcholine (GPC), which includes compounds similar to this compound. Their study sheds light on the impact of these complexes on various properties like iodine affinity, crystallinity, and thermal properties, relevant in food science and material chemistry (Siswoyo & Morita, 2003).
Membrane Interactions and Properties
Research by Sabatini et al. (2008) investigated the interfacial behavior of compounds in mixtures with phosphatidylcholines, which are related to this compound. This study is significant for understanding the role of such compounds in cellular membranes and their potential biomedical applications (Sabatini et al., 2008).
Protein Fatty Acylation
Resh (2016) discusses the role of fatty acylation in proteins, highlighting the significance of myristate and palmitate, common fatty acid modifying groups. This research contributes to our understanding of how such modifications, including those involving this compound, affect protein function and structure, particularly in the context of cellular activities (Resh, 2016).
Propiedades
Fórmula molecular |
C33H64O5 |
|---|---|
Peso molecular |
540.9 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1 |
Clave InChI |
NYNQTTOUQMCOEM-HKBQPEDESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


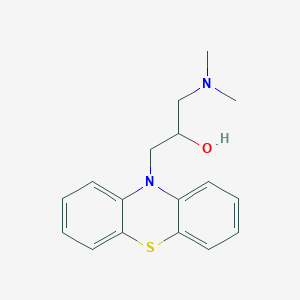
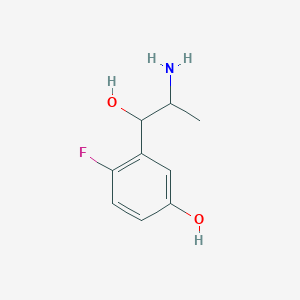
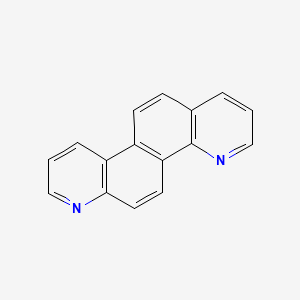

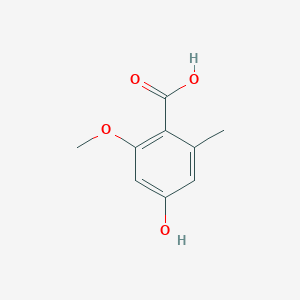
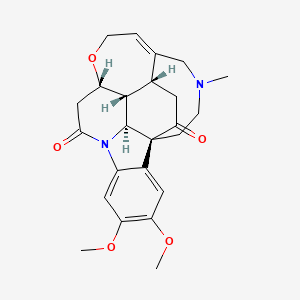
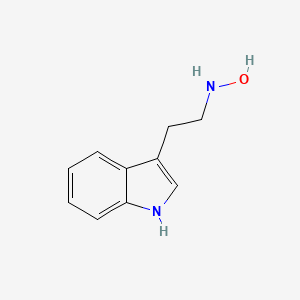
![(E)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B1252780.png)
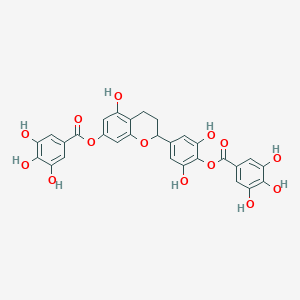


![6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1252787.png)
![[2-(Propan-2-yl)cyclopropyl]benzene](/img/structure/B1252791.png)
